Complete Regioselectivity Switch to Exclusive S-Arylation vs. Phenyllithium Mixture
In a direct comparative study of the reaction with di-t-butyl thioketone, 2,6-dimethylphenyllithium exhibited a complete, sterically enforced switch in regioselectivity, affording exclusively the S-arylated product. In stark contrast, the unsubstituted analog phenyllithium produced a mixture of both C-phenylated and S-phenylated products [1]. This outcome demonstrates that the ortho,ortho′-dimethyl substitution pattern is not a minor structural variation but a critical determinant of reaction pathway.
| Evidence Dimension | Product Selectivity (C-arylation vs. S-arylation) |
|---|---|
| Target Compound Data | Exclusively S-arylated product |
| Comparator Or Baseline | Phenyllithium (mixture of C-phenylated and S-phenylated products) |
| Quantified Difference | From a mixture to a single regioisomer (100% S-arylation) |
| Conditions | Reaction with di-t-butyl thioketone; temperature and solvent conditions described in Bull. Chem. Soc. Jpn. 1977, 50, 1003-1004 |
Why This Matters
For procurement decisions, this data confirms that 2,6-dimethylphenyllithium is the necessary reagent for applications requiring exclusive S-arylation; substitution with phenyllithium would lead to an impure product mixture, increasing purification costs and reducing yield.
- [1] Ohno, A., Nakamura, K., Shizume, Y., & Oka, S. (1977). Reaction of Di-t-butyl Thioketone with Aryllithium. Effect of Temperature and Solvent. Bulletin of the Chemical Society of Japan, 50(4), 1003–1004. https://doi.org/10.1246/bcsj.50.1003 View Source
